

An In-Depth Technical Guide to 1,3-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3-dibromopentane**, a versatile building block in organic synthesis. The information herein is intended to support research and development activities by providing key data, experimental considerations, and a summary of its reactivity.

Chemical Identity and Physical Properties

1,3-Dibromopentane is a halogenated alkane with the chemical formula C₅H₁₀Br₂. Its structure features two bromine atoms attached to the first and third carbon atoms of a pentane chain.

CAS Number: 42474-20-4[1]

Physical Data Summary

The following table summarizes the key physical and chemical properties of **1,3-dibromopentane**.



Property	Value	Reference
Molecular Formula	C5H10Br2	[1]
Molecular Weight	229.94 g/mol	[1]
Density	1.668 g/cm ³	
Boiling Point	193.4 °C at 760 mmHg	_
Melting Point	-28.63 °C (estimate)	_
Refractive Index	1.5042	_
Vapor Pressure	0.648 mmHg at 25°C	-
Flash Point	68.6 °C	-

Spectroscopic Data

While specific spectra for **1,3-dibromopentane** are not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of **1,3-dibromopentane** is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling. The chemical shifts will be influenced by the electronegativity of the bromine atoms.

- -CH(Br)-: The proton on the carbon bearing the bromine at position 3 will likely appear as a multiplet in the range of 4.0-4.5 ppm.
- -CH₂(Br): The protons on the carbon bearing the bromine at position 1 will likely appear as a multiplet around 3.4-3.6 ppm.
- -CH₂-: The methylene protons at positions 2 and 4 will appear as complex multiplets, likely in the range of 1.8-2.5 ppm.
- -CH₃: The terminal methyl group protons will appear as a triplet around 0.9-1.2 ppm.



¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

- C-Br: Carbons directly attached to bromine (C1 and C3) are expected to have chemical shifts in the range of 25-60 ppm.
- Aliphatic Carbons: The other saturated carbons (C2, C4, and C5) will appear in the typical alkane region of the spectrum, generally between 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-dibromopentane** will be characterized by the following absorption bands:

Functional Group	Characteristic Absorption (cm ⁻¹)	Notes
C-H Stretch (Alkyl)	2850 - 2960 (strong)	Present in most organic molecules containing alkane- like structures.[2]
C-H Bend (Alkyl)	1350 - 1480 (variable)	Confirms the presence of C-H bonds in an sp ³ hybridized carbon.
C-Br Stretch	500 - 680 (strong)	This is a key diagnostic peak for alkyl bromides.

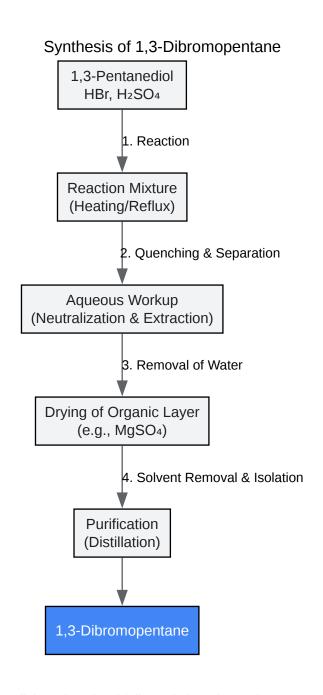
Synthesis and Experimental Protocols

1,3-Dibromopentane is typically synthesized from its corresponding diol, **1,3-pentanediol**, via nucleophilic substitution using a bromine source such as hydrobromic acid, often with a strong acid catalyst like sulfuric acid.

General Synthesis Workflow



The following diagram illustrates a general workflow for the synthesis of **1,3-dibromopentane** from **1,3-pentanediol**.



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Caption: General experimental workflow for the synthesis of **1,3-dibromopentane**.

Example Experimental Protocol (Adapted from similar syntheses)



Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-pentanediol.
- Reagent Addition: Cool the flask in an ice bath and slowly add a mixture of concentrated hydrobromic acid and sulfuric acid with constant stirring. The addition should be controlled to manage the exothermic reaction.
- Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.
- Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer.
- Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude 1,3dibromopentane can then be purified by vacuum distillation.

Reactivity and Synthetic Applications

As a dihaloalkane, **1,3-dibromopentane** is a versatile substrate for a variety of nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions

The two bromine atoms in **1,3-dibromopentane** can be displaced by a wide range of nucleophiles. These reactions typically proceed via an S_n2 mechanism. The relative reactivity of the two bromine atoms (primary at C1 and secondary at C3) can potentially be exploited for selective monosubstitution under carefully controlled conditions.

Common nucleophiles include:



- Azide ion (N₃⁻): To form diazides, which can be further reduced to diamines.
- Cyanide ion (CN⁻): To introduce nitrile functional groups, which are precursors to carboxylic
 acids and amines.
- Hydroxide (OH⁻) and Alkoxides (RO⁻): To form diols and ethers, respectively.
- Thiolates (RS⁻): To synthesize dithioethers.

Grignard Reagent Formation

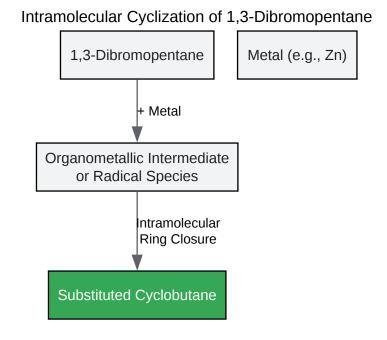
The reaction of **1,3-dibromopentane** with magnesium metal in an anhydrous ether solvent can lead to the formation of a Grignard reagent. Due to the presence of two bromine atoms, the formation of a di-Grignard reagent is possible, though intramolecular reactions can be a competing pathway. These organometallic intermediates are powerful nucleophiles for forming new carbon-carbon bonds.

Intramolecular Cyclization

The 1,3-disposition of the bromine atoms makes **1,3-dibromopentane** a suitable precursor for the synthesis of four-membered rings through intramolecular cyclization. This can be achieved by reacting the dibromide with a suitable metal, such as zinc dust, in what is known as a Freund reaction. This type of reaction can be used to form substituted cyclobutane derivatives. [3]

The following diagram illustrates the general concept of intramolecular cyclization.





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Caption: Conceptual pathway for intramolecular cyclization.

Safety and Handling

1,3-Dibromopentane is expected to be a hazardous chemical. Alkyl halides are generally toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This guide provides a foundational understanding of **1,3-dibromopentane** for its application in research and development. Further investigation into specific reaction conditions is recommended for the successful implementation of this versatile chemical intermediate in synthetic strategies.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-Dibromopentane].
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